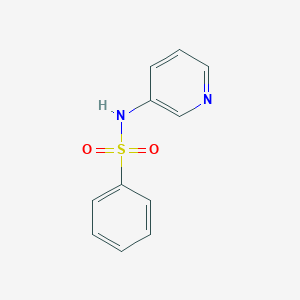
2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid, also known as fenofibrate, is a synthetic drug used to treat high cholesterol and triglyceride levels. It belongs to the class of drugs called fibrates, which work by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) cholesterol. Fenofibrate has been widely used in clinical practice due to its efficacy and safety.
Mechanism Of Action
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and decreased triglyceride synthesis in the liver, resulting in reduced levels of triglycerides and LDL cholesterol. Fenofibrate also increases the production of HDL cholesterol by upregulating the expression of genes involved in HDL metabolism.
Biochemical And Physiological Effects
Fenofibrate has been shown to have a number of biochemical and physiological effects beyond its lipid-lowering properties. It has been found to improve insulin sensitivity, reduce inflammation, and enhance endothelial function. Fenofibrate has also been shown to have antioxidant effects, which may contribute to its protective effects against cardiovascular diseases.
Advantages And Limitations For Lab Experiments
Fenofibrate has several advantages as a research tool. It is a well-characterized drug with a known mechanism of action, making it a useful tool for investigating lipid metabolism and related pathways. Fenofibrate is also relatively safe and well-tolerated, with a low incidence of side effects. However, 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid has some limitations as a research tool. It has a relatively narrow therapeutic window, and high doses can cause liver toxicity. In addition, 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid has been shown to interact with other drugs, which may complicate experimental design.
Future Directions
There are several areas of research that could benefit from further investigation of 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid. One potential direction is the development of new formulations of 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid that could improve its pharmacokinetic properties and reduce the risk of side effects. Another area of research is the investigation of 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid's effects on other metabolic pathways, such as glucose metabolism and inflammation. Finally, 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid could be studied in combination with other drugs to determine whether it could enhance their therapeutic effects.
Synthesis Methods
Fenofibrate can be synthesized through a multistep process involving the condensation of 2,4,6-trimethylbenzaldehyde with malonic acid followed by decarboxylation and esterification. The final product is obtained by reacting the resulting acid with phenylmagnesium bromide. The synthesis of 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid has been extensively studied and optimized to improve the yield and purity of the final product.
Scientific Research Applications
Fenofibrate has been widely studied for its therapeutic effects on dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. It has been shown to reduce the levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol, while increasing the levels of HDL cholesterol. Fenofibrate has also been studied for its potential benefits in the prevention and treatment of cardiovascular diseases, such as atherosclerosis and coronary heart disease. In addition, 2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid has been investigated for its anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
properties
CAS RN |
3901-04-0 |
|---|---|
Product Name |
2-Phenyl-2-(2,4,6-trimethylphenyl)acetic acid |
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-phenyl-2-(2,4,6-trimethylphenyl)acetic acid |
InChI |
InChI=1S/C17H18O2/c1-11-9-12(2)15(13(3)10-11)16(17(18)19)14-7-5-4-6-8-14/h4-10,16H,1-3H3,(H,18,19) |
InChI Key |
RYZVPLVIQGWEIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2)C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2)C(=O)O)C |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



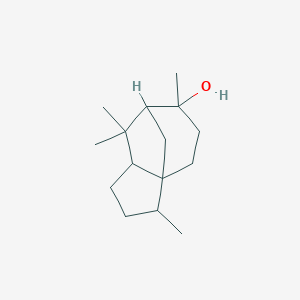

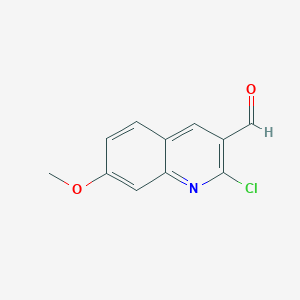
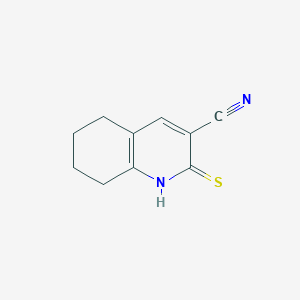
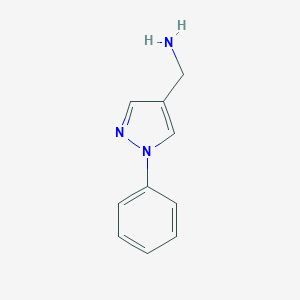
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
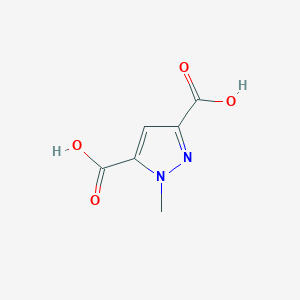
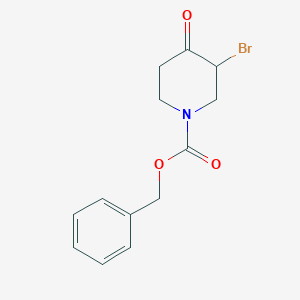
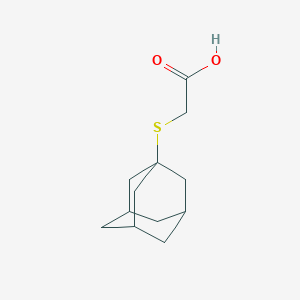
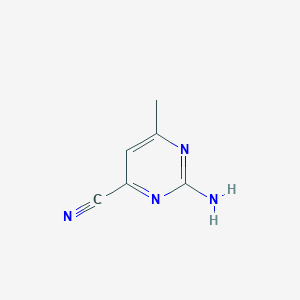
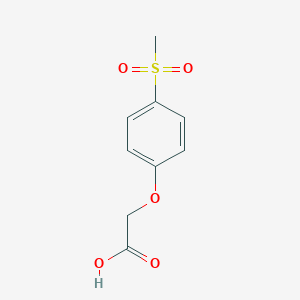
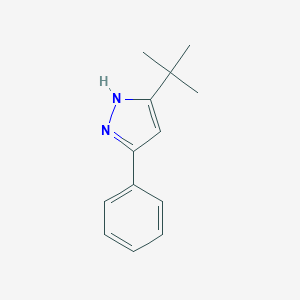
![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)
